1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two bromine atoms at the 3 and 4 positions, as well as a butyl group at the 1 position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- typically involves the bromination of pyrrole-2,5-dione derivatives. One common method includes the reaction of pyrrole-2,5-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dibromo compound to less brominated or debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- involves its interaction with biological molecules, such as proteins and enzymes. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without bromine or butyl substitutions.
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the butyl group.
1-Butyl-1H-pyrrole-2,5-dione: Contains the butyl group but lacks bromine atoms.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is unique due to the presence of both bromine atoms and a butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
181864-30-2 |
---|---|
Molecular Formula |
C8H9Br2NO2 |
Molecular Weight |
310.97 g/mol |
IUPAC Name |
3,4-dibromo-1-butylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H9Br2NO2/c1-2-3-4-11-7(12)5(9)6(10)8(11)13/h2-4H2,1H3 |
InChI Key |
FPJHCPKZGXLXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.